molecular formula C23H22N2O2 B2571579 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide CAS No. 689263-35-2

2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B2571579
CAS No.: 689263-35-2
M. Wt: 358.441
InChI Key: XFUHOTQBBSOFRW-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide typically involves the coupling of an indole derivative with a naphthalene carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane and may require refluxing to achieve the desired product.

Chemical Reactions Analysis

2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from other similar compounds.

Properties

IUPAC Name

2-ethoxy-N-(2-indol-1-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-27-21-12-11-17-7-3-5-9-19(17)22(21)23(26)24-14-16-25-15-13-18-8-4-6-10-20(18)25/h3-13,15H,2,14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUHOTQBBSOFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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